molecular formula C46H92O3 B1259490 R. ruber mycolic acid

R. ruber mycolic acid

Cat. No. B1259490
M. Wt: 693.2 g/mol
InChI Key: DKXQWQBYCTXRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R. ruber mycolic acid is a forty-six membered mycolic acid consisting of 3-hydroxydotriacontanoic acid having a tetradecyl group at the 2-position. It is a mycolic acid and a 3-hydroxy fatty acid.

Scientific Research Applications

Mycolic Acid in Cell Wall Composition and Host Immune Response

Mycolic acid is a characteristic cell wall component of acid-fast bacteria like Rhodococcus ruber. It plays a significant role in various biological activities, particularly in host immune responses. Studies have explored the biosynthesis of mycolic acid in R. ruber, revealing details about the incorporation of carbon-labeled precursors into different molecular species of mycolic acids. This research is crucial for understanding the mechanism of mycolic acid biosynthesis in bacteria (Mishima, 1994).

Chromatography Analysis for Species Identification

High-performance liquid chromatography analysis of mycolic acids from whole organisms like R. ruber provides useful patterns for differentiating between Rhodococcus and Nocardia species. This analytical technique contributes to the laboratory identification of these bacterial species, demonstrating the distinctive nature of mycolic acids in R. ruber (Butler, Kilburn, & Kubica, 1987).

Environmental Remediation and Biodegradation

R. ruber strain P25 has shown the capability to utilize environmental pollutants like 4-chlorobiphenyl and 4-chlorobenzoic acid as sole carbon and energy sources, indicating its potential in environmental remediation. This biodegradation process involves specific enzyme systems and genetic components, highlighting the environmental applications of R. ruber in degrading toxic compounds (Plotnikova et al., 2012).

Mycolic Acid and Phagosome Trafficking

Research has shown that the chain length of mycolic acids in R. equi, a close relative of R. ruber, is crucial for diverting phagosome trafficking in macrophages. This indicates the importance of mycolic acid composition in the pathogenicity and intracellular survival of related Rhodococcus species (Sydor et al., 2012).

properties

Product Name

R. ruber mycolic acid

Molecular Formula

C46H92O3

Molecular Weight

693.2 g/mol

IUPAC Name

3-hydroxy-2-tetradecyldotriacontanoic acid

InChI

InChI=1S/C46H92O3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-37-39-41-43-45(47)44(46(48)49)42-40-38-36-34-32-16-14-12-10-8-6-4-2/h44-45,47H,3-43H2,1-2H3,(H,48,49)

InChI Key

DKXQWQBYCTXRSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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